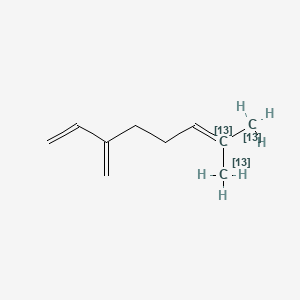
Myrcene-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Myrcene-13C3 can be synthesized using engineered microbial platforms. For instance, Saccharomyces cerevisiae strains have been engineered for the synthesis of β-myrcene by optimizing the expression of myrcene synthase and ocimene synthase . This method involves the use of a two-phase fermentation system to enhance the titers of β-myrcene .
Industrial Production Methods: The industrial production of this compound typically involves the extraction from plant essential oils. the microbial synthetic method using engineered Saccharomyces cerevisiae offers a promising alternative for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Myrcene-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be used in further organic synthesis .
Wissenschaftliche Forschungsanwendungen
Myrcene-13C3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in the quantitation of drug molecules during the drug development process.
Medicine: It exhibits anti-inflammatory, analgesic, and antioxidant properties.
Wirkmechanismus
The mechanism by which Myrcene-13C3 exerts its effects involves several molecular targets and pathways:
Anticancer Activity: this compound induces oxidative stress and apoptosis in lung cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase-3, leading to mitochondrial-mediated cell death.
Anti-inflammatory Activity: It reduces the expression of pro-inflammatory cytokines and increases antioxidant molecules, thereby mitigating inflammation and oxidative stress.
Analgesic Activity: this compound acts on transient receptor potential cation channel subfamily V member 1 (TRPV1) to exert its analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Cymene: Another monoterpene with similar applications in fragrances and flavors.
Limonene: A monoterpene with similar biological activities, including anticancer and anti-inflammatory properties.
Ocimene: An isomer of myrcene with applications in the food and cosmetics industries.
Uniqueness: Myrcene-13C3 is unique due to its stable isotope labeling, which makes it particularly valuable in scientific research for tracing and quantitation purposes . Its diverse range of biological activities and industrial applications further highlight its significance.
Eigenschaften
Molekularformel |
C10H16 |
|---|---|
Molekulargewicht |
139.21 g/mol |
IUPAC-Name |
7-(113C)methyl-3-methylidene(7,8-13C2)octa-1,6-diene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2+1,3+1,9+1 |
InChI-Schlüssel |
UAHWPYUMFXYFJY-UGJYMQHBSA-N |
Isomerische SMILES |
[13CH3][13C](=CCCC(=C)C=C)[13CH3] |
Kanonische SMILES |
CC(=CCCC(=C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)
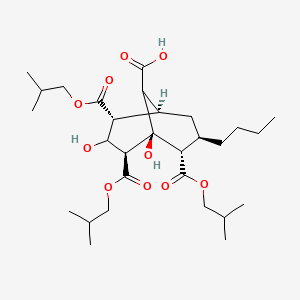
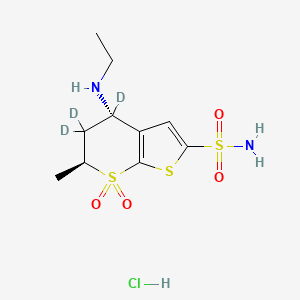

![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)
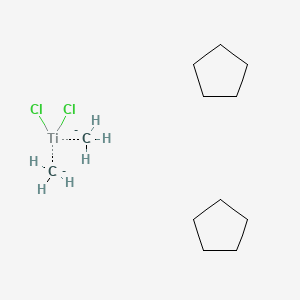

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
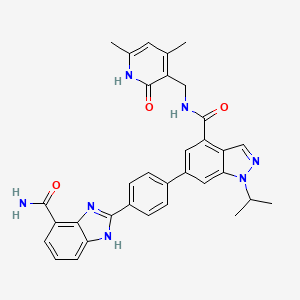

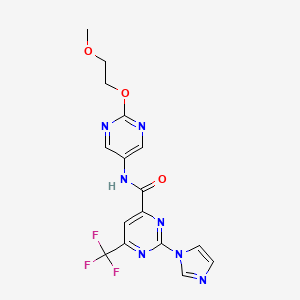
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
